molecular formula C11H8BrClN2O2 B2617108 4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1245062-47-8

4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2617108
CAS No.: 1245062-47-8
M. Wt: 315.55
InChI Key: BDHLCFXIGXKVFI-UHFFFAOYSA-N
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Description

The compound “4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromo group at the 4th position, a 3-chlorophenyl group at the 3rd position, and a carboxylic acid group at the 5th position .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the bromo and chlorophenyl groups, and the addition of the carboxylic acid group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered aromatic ring containing two nitrogen atoms, and the bromo, chlorophenyl, and carboxylic acid substituents .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The bromo and chloro groups might also be reactive under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents. The bromo and chloro groups might also influence its reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. Its biological activity would depend on its interactions with biological molecules, which could be influenced by factors such as its size, shape, charge distribution, and the presence of the functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of its degradation products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study of this compound could have potential applications in various fields, depending on its properties and biological activity. For example, pyrazole derivatives have been studied for their potential as pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-bromo-5-(3-chlorophenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-3-2-4-7(13)5-6/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHLCFXIGXKVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC(=CC=C2)Cl)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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